molecular formula C15H12N2O5 B6404919 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid CAS No. 1261924-15-5

3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid

Cat. No.: B6404919
CAS No.: 1261924-15-5
M. Wt: 300.27 g/mol
InChI Key: FTKOREBTQAGISO-UHFFFAOYSA-N
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Description

3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a nitro group and a methylaminocarbonyl group attached to a benzoic acid core, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by the introduction of the N-methylaminocarbonyl group through amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to 3-[3-(N-Methylaminocarbonyl)phenyl]-5-aminobenzoic acid.

    Substitution: Introduction of various functional groups on the aromatic ring, depending on the substituent used.

Scientific Research Applications

3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-Methylaminocarbonyl)phenylboronic acid
  • 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
  • 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Uniqueness

3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[3-(methylcarbamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKOREBTQAGISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690663
Record name 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-15-5
Record name 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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